molecular formula C11H20O2 B15041469 (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol

(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol

Cat. No.: B15041469
M. Wt: 184.27 g/mol
InChI Key: UMZWMUSNXDYWDC-UHFFFAOYSA-N
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Description

(1,5,8-Trimethyl-2-oxabicyclo[222]oct-4-yl)methanol is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is also common to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

Chemistry

In chemistry, (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactive properties. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Similar bicyclic structure but different functional groups.

    2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: Similar core structure with an acetate group.

    5,5,8-Trimethyl-7-oxobicyclo[2.2.2]oct-2-yl acetate: Another bicyclic compound with a different substitution pattern.

Uniqueness

(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

InChI

InChI=1S/C11H20O2/c1-8-4-10(3)5-9(2)11(8,6-12)7-13-10/h8-9,12H,4-7H2,1-3H3

InChI Key

UMZWMUSNXDYWDC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(C1(CO2)CO)C)C

Origin of Product

United States

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